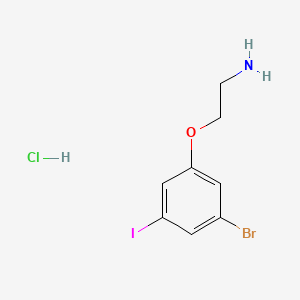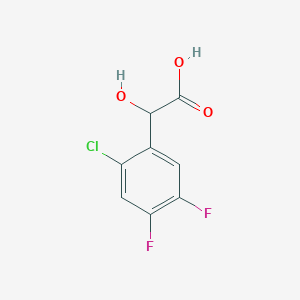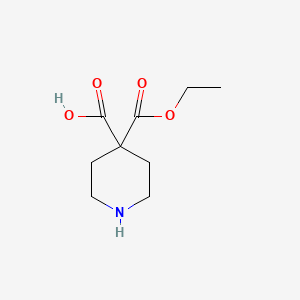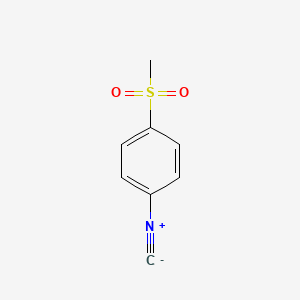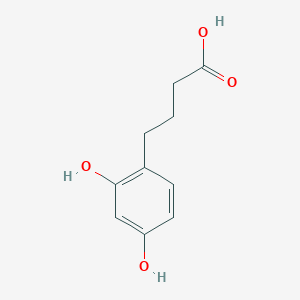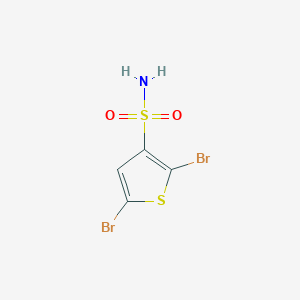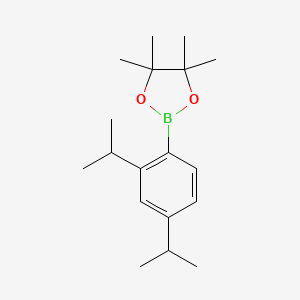
Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate is a chemical compound with the molecular formula C8H8ClNO4S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate typically involves the chlorination of 2-methanesulfonylpyridine-3-carboxylic acid followed by esterification with methanol. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification process is usually catalyzed by acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and reduced production times . These methods are particularly useful for scaling up the production of this compound for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The nitro group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include amine derivatives.
Applications De Recherche Scientifique
Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the modification of protein functions, which can have various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate: Similar in structure but with different substitution patterns.
2-Chloro-5-methylpyridine: A related compound used as a pesticide intermediate.
Uniqueness
Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methanesulfonyl group and ester functionality make it a versatile intermediate for various chemical transformations and applications.
Propriétés
Numéro CAS |
2825005-02-3 |
|---|---|
Formule moléculaire |
C8H8ClNO4S |
Poids moléculaire |
249.67 g/mol |
Nom IUPAC |
methyl 2-chloro-5-methylsulfonylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H8ClNO4S/c1-14-8(11)6-3-5(15(2,12)13)4-10-7(6)9/h3-4H,1-2H3 |
Clé InChI |
WGCHVZREJJEUGW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(N=CC(=C1)S(=O)(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


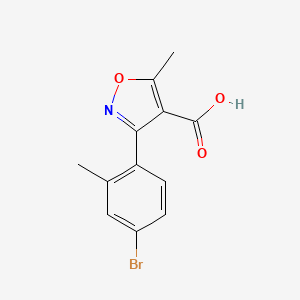
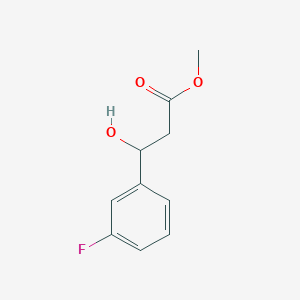

![2-(Benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B13539714.png)
